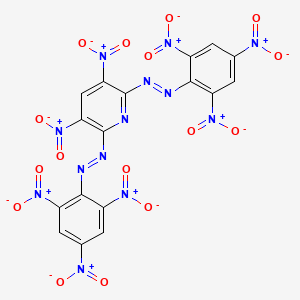
2,6-Bis(picrylazo)-3,5-dinitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(picrylazo)-3,5-dinitropyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple nitro and azo groups attached to a pyridine ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(picrylazo)-3,5-dinitropyridine typically involves the reaction of 2,6-dinitropyridine with picryl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including nitration, diazotization, and coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by coupling reactions. The use of advanced techniques and equipment ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis(picrylazo)-3,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The nitro and azo groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, amines, and other organic compounds with modified functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(picrylazo)-3,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Bis(picrylazo)-3,5-dinitropyridine involves its interaction with various molecular targets and pathways. The compound’s nitro and azo groups play a crucial role in its reactivity and biological activity. It can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2,6-Bis(2-benzimidazolyl)pyridine: Known for its use as a ligand in coordination chemistry.
2,6-Bis(1,2,3-triazol-4-yl)pyridine: Used as a chelating agent in various applications.
2,6-Bis(1H-imidazol-2-yl)pyridine: Studied for its spin crossover properties in coordination compounds.
Uniqueness: 2,6-Bis(picrylazo)-3,5-dinitropyridine stands out due to its unique combination of nitro and azo groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
55106-96-2 |
|---|---|
Molekularformel |
C17H5N13O16 |
Molekulargewicht |
647.3 g/mol |
IUPAC-Name |
[3,5-dinitro-6-[(2,4,6-trinitrophenyl)diazenyl]pyridin-2-yl]-(2,4,6-trinitrophenyl)diazene |
InChI |
InChI=1S/C17H5N13O16/c31-23(32)6-1-8(25(35)36)14(9(2-6)26(37)38)19-21-16-12(29(43)44)5-13(30(45)46)17(18-16)22-20-15-10(27(39)40)3-7(24(33)34)4-11(15)28(41)42/h1-5H |
InChI-Schlüssel |
BBVWILOPQSPUHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C(=N2)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















